

Structural Elucidation and Technical Application of Hexapropyldistannoxane ()

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Compound of Interest

Compound Name: *Bis(tripropyltin) oxide*

CAS No.: 1067-29-4

Cat. No.: B089863

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Chemical Identity & Nomenclature

Target Analyte:

The molecular formula

corresponds to a symmetrical organotin dimer. In the context of industrial and pharmaceutical applications, this compound is identified as **Bis(tripropyltin) oxide** (also known as Hexapropyldistannoxane).

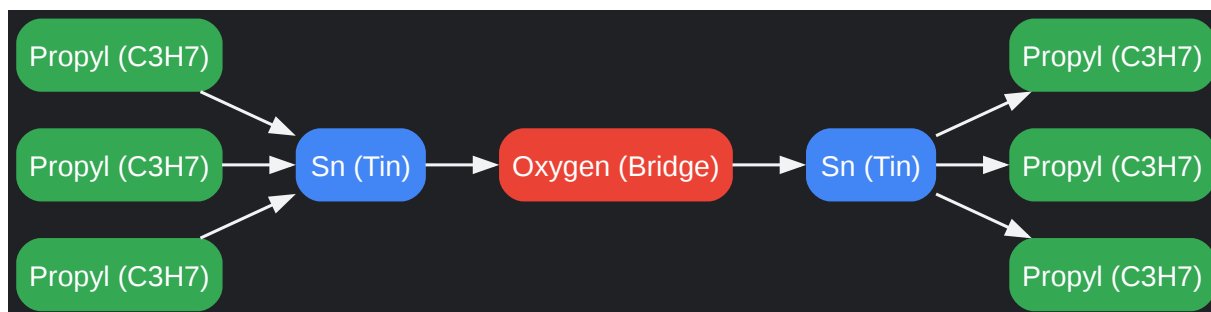
IUPAC Derivation Logic

To satisfy the IUPAC nomenclature standards for organometallic compounds, we deconstruct the molecule into its constituent ligands and central metal atoms:

- **Ligand Identification:** The formula contains 18 carbons and 42 hydrogens distributed across two tin atoms. Assuming symmetry (standard for stable organotin oxides), each tin atom is bonded to three alkyl groups.
 - **Calculation:**

- .
- A 3-carbon alkyl chain is a propyl group ().
- Central Structure: The single oxygen atom bridges the two tin atoms, forming a distannoxane linkage ().
- Assembly:
 - Substitutive Nomenclature: Two tripropyltin groups connected by an oxide.
Bis(tripropyltin) oxide.
 - Additive Nomenclature (IUPAC Preferred): The parent hydride is distannoxane (). Replacing all six hydrogens with propyl groups yields Hexapropyl-distannoxane.

Structural Visualization: The following diagram illustrates the molecular connectivity and symmetry.



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Figure 1: Structural connectivity of Hexapropyl-distannoxane, showing the Sn-O-Sn bridge characteristic of organotin oxides.

Physicochemical Profile

Researchers handling this compound for synthesis or toxicology studies must account for its lipophilicity and hydrolytic stability.

Property	Value	Technical Context
CAS Registry Number	1067-29-4	Primary identifier for inventory/safety checks.
Molecular Weight	511.95 g/mol	Used for molarity calculations in dosing.
Physical State	Colorless to yellow liquid	Viscous; requires positive displacement pipettes for accurate dosing.
Boiling Point	195–198°C @ 21 Torr	High boiling point requires vacuum distillation for purification.
Solubility	Organic Solvents (High), Water (Low)	Highly lipophilic (LogP > 5). Bioaccumulates in lipid bilayers.
Stability	Air/Moisture Sensitive	Slowly hydrolyzes or reacts with atmospheric to form carbonates.

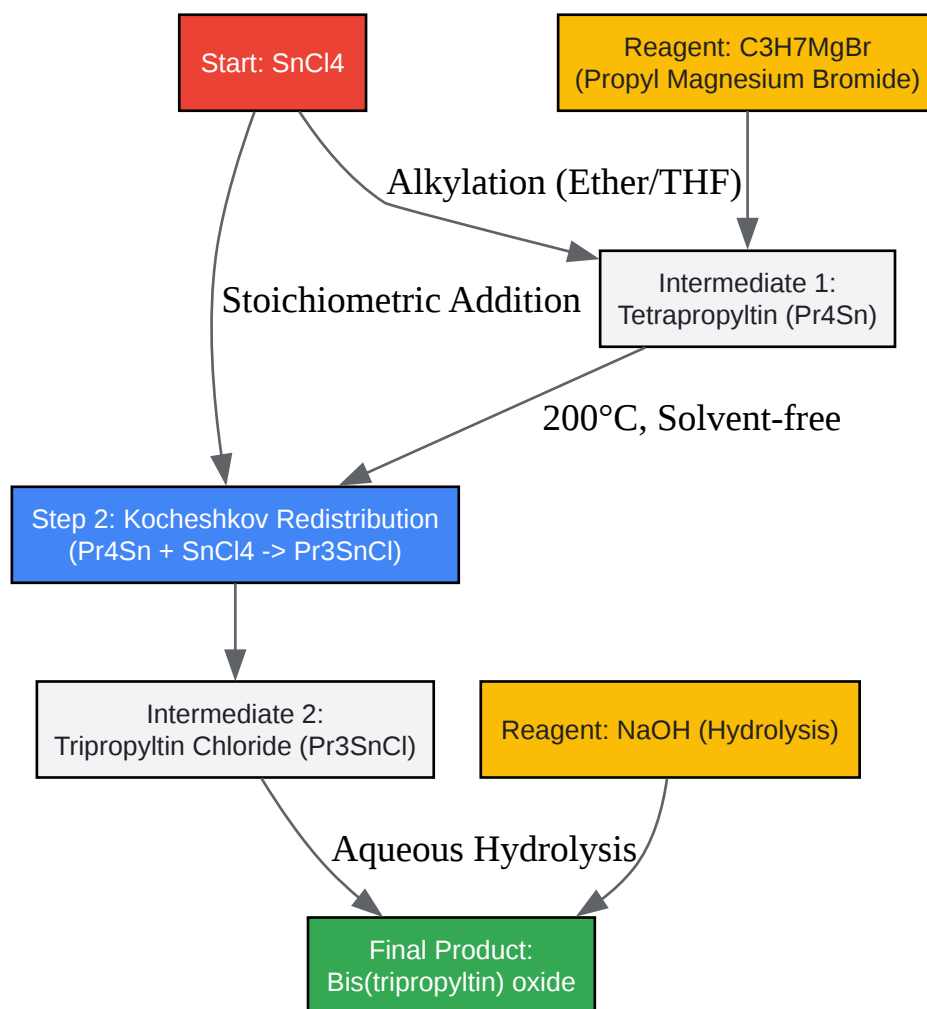
Synthesis & Purification Protocol

For research applications requiring high purity (>98%), commercial technical grades are often insufficient due to mono- and di-alkyltin impurities. The following protocol utilizes the Kocheshkov Redistribution Reaction, the industry standard for ensuring specific alkylation levels.

Mechanistic Pathway

- Alkylation: Tin tetrachloride is fully alkylated using a Grignard reagent.

- Redistribution: Tetrapropyltin is reacted with stoichiometric SnCl_4 to yield Tripropyltin chloride.
- Hydrolysis: The chloride is converted to the oxide using a base.



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Figure 2: Step-wise synthesis via Kocheshkov redistribution to maximize yield of the tri-substituted species.

Experimental Procedure

- Preparation of Tetrapropyltin: React

with 4.2 equivalents of propylmagnesium bromide in dry diethyl ether under nitrogen. Reflux for 4 hours. Quench with dilute HCl. Distill to isolate tetrapropyltin.

- Redistribution (Critical Step): Mix 3 moles of tetrapropyltin with 1 mole of

. Heat to 200°C for 2 hours in a sealed vessel. This comproportionation reaction yields 4 moles of tripropyltin chloride (

) with high specificity, minimizing di- and mono-propyl contaminants.

- Hydrolysis to Oxide: Dissolve

in diethyl ether. Wash with 10% NaOH solution. The chloride is hydrolyzed to the hydroxide, which spontaneously dehydrates to the oxide (

). Dry the organic layer over

and remove solvent in vacuo.

Toxicological Mechanism

Understanding the toxicity of

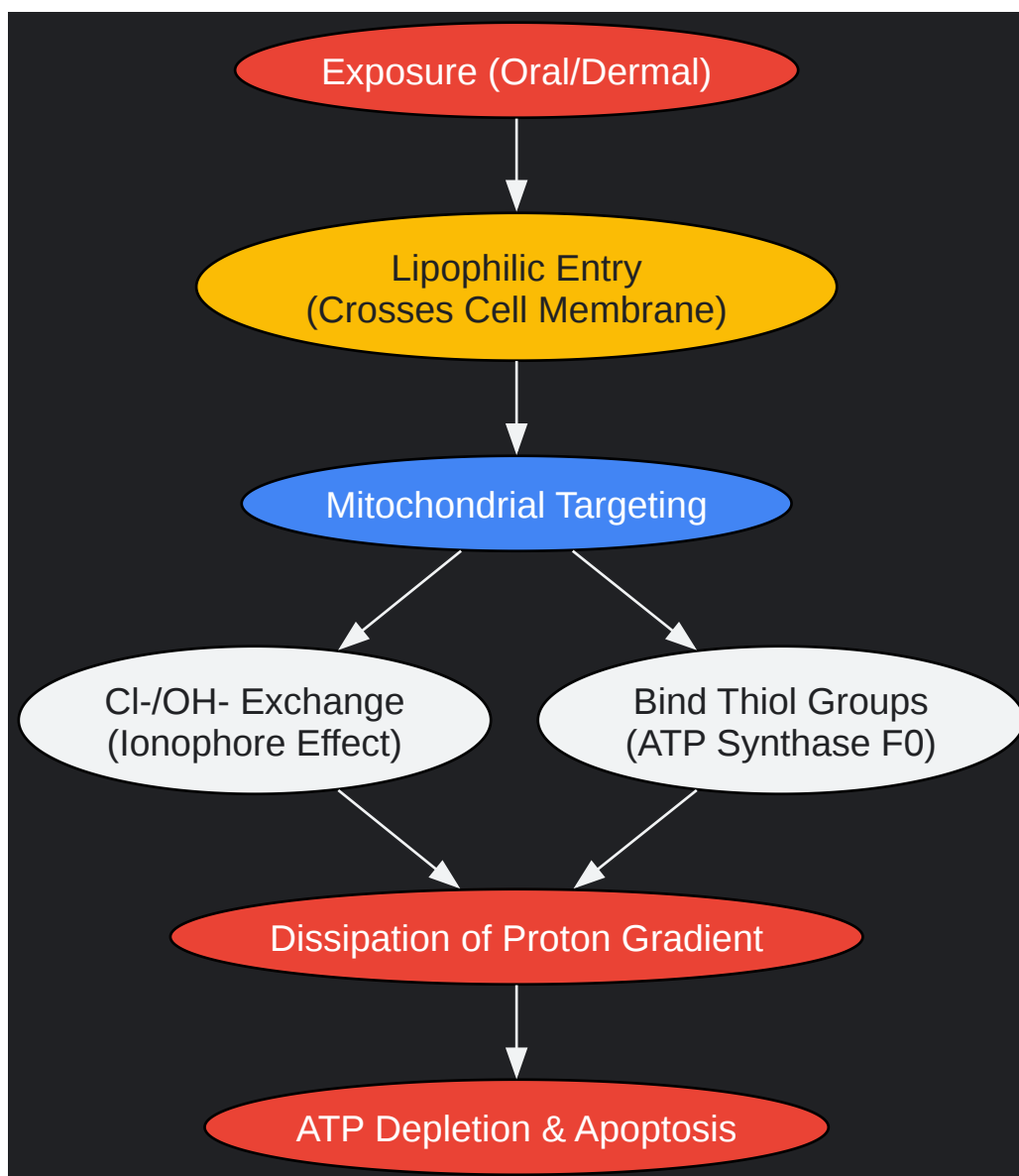
is vital for drug development, particularly when assessing potential impurities in reagents or studying endocrine disruption.

Primary Mechanism: Oxidative Phosphorylation Uncoupling Like its homolog Tributyltin (TBT), Hexapropyldistannoxane acts as an ionophore. It facilitates the exchange of halide ions (Cl-) for hydroxide ions (OH-) across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.

Secondary Mechanism: Thiol Interaction The tripropyltin cation (

) possesses high affinity for dithiol groups in proteins, specifically inhibiting the

subunit of ATP synthase.



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Figure 3: Cellular toxicity pathway focusing on mitochondrial disruption.

Analytical Protocol: Trace Detection

Organotins are difficult to analyze directly by Gas Chromatography (GC) due to their polarity and low volatility.^[1] The following protocol employs in-situ ethylation to create volatile derivatives suitable for GC-MS.

Reagents

- Derivatizing Agent: Sodium tetraethylborate (), 2% aqueous solution (Freshly prepared).
- Buffer: Sodium acetate/acetic acid (pH 4.5).[2]
- Extraction Solvent: Hexane (GC Grade).

Step-by-Step Workflow

- Sample Prep: Aliquot 10 mL of aqueous sample (or extract) into a glass vial. Adjust pH to 4.5 using acetate buffer.[2] Scientific Note: pH control is critical; degrades rapidly at low pH and is inactive at high pH.
- Derivatization: Add 100 μ L of 2% Sodium tetraethylborate and 2 mL of hexane.
- Reaction: Shake vigorously for 15 minutes. The tripropyltin cation reacts with the ethyl group from the borate to form Tripropylethyltin (), which is non-polar and volatile.
- Separation: Centrifuge to separate phases. Transfer the upper hexane layer to a GC vial.
- GC-MS Parameters:
 - Column: 5% Phenyl Polysiloxane (e.g., HP-5ms).
 - Inlet: Splitless, 250°C.
 - MS Mode: SIM (Selected Ion Monitoring).[3] Monitor m/z 121, 163, 191 for the tripropyltin moiety.

Validation Criteria

- Recovery: Spike samples with Tripropyltin Chloride; acceptable recovery is 80–120%.

- Internal Standard: Use Tri-n-pentyltin (TPT) as an internal standard, as it does not occur naturally and elutes distinctly from propyl/butyl species.

References

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